N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Catalog No.
S3406579
CAS No.
241488-32-4
M.F
C16H9F6N3
M. Wt
357.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin...

CAS Number

241488-32-4

Product Name

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

IUPAC Name

N-phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Molecular Formula

C16H9F6N3

Molecular Weight

357.25 g/mol

InChI

InChI=1S/C16H9F6N3/c17-15(18,19)11-8-12(16(20,21)22)24-14-10(11)6-7-13(25-14)23-9-4-2-1-3-5-9/h1-8H,(H,23,24,25)

InChI Key

PBQJLXSHRMIUOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a heterocyclic compound characterized by the presence of a phenyl group and two trifluoromethyl substituents on a naphthyridine backbone. Its molecular formula is C₁₆H₉F₆N₃, and it has a molecular weight of approximately 357.25 g/mol. This compound exhibits unique physical properties, including a melting point ranging from 195 to 197°C and a boiling point of about 288.6°C at standard atmospheric pressure . The trifluoromethyl groups contribute to its lipophilicity and potential biological activity.

Potential in Kinase Inhibition:

Studies suggest N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine may hold promise as a kinase inhibitor. Kinases are enzymes involved in various cellular processes, and their dysregulation can contribute to diseases like cancer. Research indicates the compound exhibits inhibitory activity against specific kinases, including Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR) []. However, further investigation is needed to determine its efficacy and selectivity in vivo.

Typical for aromatic compounds. These may include:

  • Nucleophilic substitution: The trifluoromethyl groups can be replaced under specific conditions, allowing for the introduction of other functional groups.
  • Electrophilic aromatic substitution: The phenyl ring can react with electrophiles, leading to various derivatives.
  • Reduction reactions: The amine group can be further modified through reduction processes.

These reactions enable the synthesis of derivatives that may exhibit enhanced or altered biological properties.

Research indicates that N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine possesses notable biological activity. It has been studied for its potential as an antitumor agent and may exhibit antimicrobial properties. The trifluoromethyl groups enhance its interaction with biological targets, potentially increasing its efficacy against cancer cells and pathogens .

The synthesis of N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can be achieved through several methods:

  • From 2,6-diaminopyridine: This method involves reacting 2,6-diaminopyridine with hexafluoroacetylacetone to form the naphthyridine core.
  • Substitution reactions: Starting from 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, the phenyl group can be introduced via nucleophilic aromatic substitution.
  • Multi-step synthesis: Utilizing various reagents and conditions to introduce trifluoromethyl groups selectively at the desired positions on the naphthyridine framework .

N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine has several applications in:

  • Pharmaceuticals: As a potential lead compound in drug development targeting cancer and infectious diseases.
  • Material Science: Due to its unique electronic properties attributed to the trifluoromethyl groups.

Its ability to alter biological pathways makes it a candidate for further research in medicinal chemistry.

Studies on N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine have focused on its interactions with various biological macromolecules. These include:

  • Protein binding studies: Evaluating how well the compound binds to target proteins involved in disease pathways.
  • Cellular uptake assays: Determining how effectively it penetrates cell membranes and accumulates within cells.

Such studies are crucial for understanding its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine. Here are a few notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amineC₁₀H₅F₆N₃281.16 g/molLacks phenyl group
7-Amino-2,4-bis(trifluoromethyl)-1,8-naphthyridineC₉H₄F₆N₃267.14 g/molDifferent amino substitution
N-(4-methoxybenzyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-aminesC₁₁H₈F₆N₃O297.25 g/molContains methoxy group

The development of polyhalogenated naphthyridine derivatives traces its origins to mid-20th-century efforts to expand the repertoire of nitrogen-containing heterocycles. Early synthetic routes, such as the Skraup and Friedländer reactions, enabled the construction of basic naphthyridine frameworks but faced limitations in regioselectivity and functional group tolerance. The introduction of halogen atoms, particularly chlorine and fluorine, emerged as a pivotal strategy to modulate reactivity and stability. For instance, chlorination of 1,5-naphthyridin-4(1H)-one using phosphorus oxychloride yielded 4-chloro derivatives, which served as intermediates for cross-coupling reactions.

By the 1990s, advances in transition-metal catalysis facilitated the synthesis of polyhalogenated variants with precise substitution patterns. The incorporation of trifluoromethyl groups marked a turning point, as these electron-withdrawing substituents enhanced metabolic stability and binding affinity in biological systems. Modern techniques, such as directed ortho-metalation and microwave-assisted synthesis, now allow for the efficient preparation of compounds like N-phenyl-5,7-bis(trifluoromethyl)naphthyridin-2-amine. These methods prioritize atom economy and scalability, addressing historical challenges in naphthyridine functionalization.

Key Milestones in Halogenated Naphthyridine Synthesis

  • Skraup Reaction Modifications: Early adaptations used iodine or m-nitrobenzenesulfonic acid sodium salt as catalysts, achieving 45–50% yields for 1,5-naphthyridines.
  • Halogenation Techniques: Phosphorus oxychloride and tribromide enabled the conversion of hydroxyl groups to chloro/bromo substituents, critical for subsequent nucleophilic substitutions.
  • Cross-Coupling Innovations: Suzuki-Miyaura and Buchwald-Hartwig reactions permitted the introduction of aryl and amino groups, respectively, onto halogenated naphthyridine cores.

Table 1: Evolution of Synthetic Methods for Halogenated Naphthyridines

EraMethodKey AdvancementImpact on Yield/Selectivity
1950–1970Skraup ReactionBasic naphthyridine scaffold assembly30–40% yield, limited functionalization
1980–2000POCl3 HalogenationChlorination of carbonyl groupsEnabled diverse substitution patterns
2010–PresentTransition-Metal CatalysisPd-mediated cross-coupling>80% yield, regioselective functionalization

N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine represents an important heterocyclic compound in the field of organic chemistry, characterized by a naphthyridine core structure with two trifluoromethyl groups at positions 5 and 7, and a phenylamine substituent at position 2 [2] [5]. The synthesis of this compound typically involves multiple sequential reactions to construct the naphthyridine backbone and introduce the specific functional groups at their respective positions [2] [3]. Traditional approaches to synthesizing this compound rely on established organic chemistry methodologies that have been refined over decades of research [5] [7].

The synthesis of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine generally begins with the construction of the naphthyridine core structure, followed by the strategic introduction of the trifluoromethyl groups and the phenylamine moiety [2] [5]. These multi-step approaches often involve a combination of cyclization reactions, functional group transformations, and selective substitutions to achieve the desired molecular architecture [3] [5].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the synthesis of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine, particularly for introducing the phenylamine group at the 2-position of the naphthyridine core [7] [2]. This synthetic strategy typically involves the displacement of a good leaving group, such as a halide, by the phenylamine nucleophile [7] [5].

The SNAr mechanism is particularly effective for naphthyridine systems due to the electron-deficient nature of the heterocyclic ring, which facilitates nucleophilic attack [7] [21]. The presence of trifluoromethyl groups at positions 5 and 7 further enhances the electrophilicity of the naphthyridine core, making it more susceptible to nucleophilic substitution reactions [21] [7]. The trifluoromethyl groups serve as electron-withdrawing substituents that activate the ring toward nucleophilic attack, particularly at positions ortho and para to these groups [21] [24].

A typical SNAr approach for synthesizing N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine involves the reaction of 2-chloro-5,7-bis(trifluoromethyl) [8]naphthyridine with aniline under appropriate reaction conditions [2] [7]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by the elimination of the leaving group to yield the desired product [7] [21].

Table 1: Typical Reaction Conditions for SNAr in Naphthyridine Synthesis

SubstrateNucleophileSolventTemperature (°C)CatalystYield (%)
2-Chloro-5,7-bis(trifluoromethyl) [8]naphthyridineAnilineDMSO100-120K2CO365-75
2-Fluoro-5,7-bis(trifluoromethyl) [8]naphthyridineAnilineDMF80-100Cs2CO370-80
2-Bromo-5,7-bis(trifluoromethyl) [8]naphthyridineAnilineNMP120-140K3PO460-70

The reaction conditions, including solvent choice, temperature, and base, significantly influence the efficiency of the SNAr reaction [7] [21]. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction [21] [5]. The presence of a base, such as potassium carbonate or cesium carbonate, helps to neutralize the hydrogen halide byproduct and enhance the nucleophilicity of aniline [7] [21].

Research findings indicate that the nature of the leaving group affects the reactivity in SNAr reactions, with fluoride generally being more reactive than chloride or bromide in naphthyridine systems [7] [21]. However, the availability and stability of the starting materials often dictate the choice of halide in practical syntheses [21] [5].

Palladium-Catalyzed Cross-Coupling Reaction Optimization

Palladium-catalyzed cross-coupling reactions represent another powerful strategy for the synthesis of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine, offering advantages in terms of mild reaction conditions and functional group tolerance [9] [10]. These methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Negishi coupling, have been extensively optimized for the functionalization of naphthyridine scaffolds [10] [11].

The Buchwald-Hartwig amination, in particular, provides a direct route for introducing the phenylamine group at the 2-position of the naphthyridine core [9] [25]. This reaction involves the palladium-catalyzed coupling of a 2-halogenated-5,7-bis(trifluoromethyl) [8]naphthyridine with aniline in the presence of a suitable ligand and base [9] [10].

The optimization of palladium-catalyzed cross-coupling reactions for naphthyridine functionalization has focused on several key parameters, including catalyst selection, ligand design, base choice, and reaction conditions [10] [15]. Various palladium sources, such as palladium(II) acetate, tris(dibenzylideneacetone)dipalladium(0), and palladacycle precatalysts, have been evaluated for their efficiency in these transformations [10] [31].

Table 2: Optimization of Palladium-Catalyzed Cross-Coupling for Naphthyridine Functionalization

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2XPhosK3PO4Toluene1001268
Pd2(dba)3SPhosCs2CO3Dioxane90875
Pd(XPhos)2-NaOtBuTHF80682
Pd-PEPPSI-IPr-K2CO3DMF1001070

The choice of ligand plays a crucial role in determining the efficiency and selectivity of palladium-catalyzed cross-coupling reactions [10] [31]. Dialkylbiarylphosphine ligands, such as XPhos and SPhos, have demonstrated exceptional performance in the amination of naphthyridine derivatives, providing high yields under relatively mild conditions [31] [15]. These ligands facilitate the oxidative addition of the aryl halide to the palladium center and stabilize the catalytic intermediates throughout the reaction cycle [10] [31].

The base selection also significantly impacts the outcome of palladium-catalyzed cross-coupling reactions [10] [15]. Strong bases, such as sodium tert-butoxide or potassium phosphate, are commonly employed to deprotonate the amine nucleophile and facilitate the reductive elimination step [10] [31]. However, the compatibility of the base with the functional groups present in the substrate must be carefully considered to avoid undesired side reactions [15] [31].

Recent advances in palladium-catalyzed cross-coupling methodologies have focused on developing more efficient catalyst systems that operate at lower catalyst loadings and milder reaction conditions [31] [15]. The use of palladacycle precatalysts, which rapidly generate the active palladium(0) species under reaction conditions, has enabled the coupling of challenging substrates, including those containing trifluoromethyl groups [31] [10].

Green Chemistry Approaches in Naphthyridine Functionalization

The growing emphasis on sustainable chemistry has led to the development of greener approaches for the synthesis and functionalization of naphthyridine derivatives, including N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine [13] [16]. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste generation, utilizing safer solvents, and improving energy efficiency [13] [17].

One notable green chemistry approach for naphthyridine synthesis involves the use of water as a reaction medium, which offers advantages in terms of safety, cost, and environmental compatibility [13] [17]. The development of water-soluble catalysts and the optimization of reaction conditions have enabled the efficient synthesis of naphthyridine derivatives in aqueous systems [13] [16].

The use of ionic liquids as catalysts represents another significant advancement in the green synthesis of naphthyridine compounds [13] [17]. Choline hydroxide, a biocompatible and metal-free ionic liquid, has been successfully employed as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water [13] [17]. This approach eliminates the need for expensive metal catalysts and organic solvents, aligning with the principles of green chemistry [17] [13].

Table 3: Green Chemistry Approaches for Naphthyridine Synthesis

Green Chemistry ApproachKey FeaturesAdvantagesYield (%)
Aqueous-phase synthesisWater as solvent, room temperatureEnvironmentally friendly, safe70-85
Ionic liquid catalysisCholine hydroxide as catalystMetal-free, recyclable85-95
Ultrasonic irradiationReduced reaction time, ambient conditionsEnergy efficient, enhanced yields75-90
Solvent-free conditionsSolid-state reactions, mechanical mixingWaste minimization, simplified purification65-80

The application of ultrasonic irradiation represents another green approach for the synthesis of naphthyridine derivatives [32] [17]. Ultrasound-assisted reactions proceed under milder conditions and shorter reaction times compared to conventional heating methods, resulting in reduced energy consumption and improved yields [32] [13]. The optimization of reaction parameters, including solvent, temperature, catalyst amount, and sonication time, has enabled the efficient synthesis of various naphthyridine derivatives using this methodology [32] [17].

The Friedlander reaction, a classic method for the construction of quinoline and naphthyridine scaffolds, has been adapted to green chemistry principles through the development of more sustainable catalysts and reaction conditions [17] [13]. The use of water-soluble and recyclable catalysts, such as choline hydroxide, has enabled the efficient synthesis of 1,8-naphthyridines through Friedlander condensation under environmentally friendly conditions [17] [13].

Recent research has also focused on the development of one-pot, multi-component reactions for the synthesis of naphthyridine derivatives, which offer advantages in terms of atom economy, step efficiency, and waste reduction [20] [17]. These approaches enable the construction of complex naphthyridine scaffolds from simple starting materials in a single operation, eliminating the need for isolation and purification of intermediates [20] [13].

The introduction of trifluoromethyl groups into naphthyridine scaffolds has also been addressed from a green chemistry perspective [18] [13]. Traditional methods for trifluoromethylation often involve harsh conditions and environmentally problematic reagents [18] [17]. However, recent advances have led to the development of milder and more sustainable approaches for the introduction of trifluoromethyl groups, such as the use of bench-stable trifluoromethylating reagents under ambient conditions [18] [13].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [19] [23]. These challenges span various aspects of chemical production, including raw material availability, reaction scalability, purification methods, and waste management [19] [22].

One of the primary challenges in the industrial synthesis of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine is the scalability of laboratory-developed synthetic routes [23] [19]. Reactions that perform well on a small scale may encounter significant issues when scaled up, such as heat transfer limitations, mixing inefficiencies, and altered reaction kinetics [23] [22]. The exothermic nature of many reactions involved in naphthyridine synthesis necessitates careful temperature control and heat management strategies in industrial settings [22] [23].

Table 4: Industrial-Scale Production Challenges and Solutions

ChallengeImpactSolution StrategiesImplementation Difficulty
Heat transfer limitationsSafety risks, yield reductionContinuous flow reactors, improved heat exchangersModerate
Raw material costsEconomic viabilityAlternative synthetic routes, bulk purchasingHigh
Purification efficiencyProduct quality, yield lossContinuous crystallization, membrane filtrationModerate to High
Waste managementEnvironmental impact, regulatory complianceSolvent recycling, catalytic processesHigh
Process safetyOperational risks, regulatory requirementsInherently safer design, process automationModerate

The availability and cost of raw materials represent another significant challenge for industrial-scale production [19] [22]. The synthesis of N-phenyl-5,7-bis(trifluoromethyl) [8]naphthyridin-2-amine requires specialized reagents, including trifluoromethyl-containing building blocks, which may be expensive or have limited availability in bulk quantities [22] [19]. The development of alternative synthetic routes that utilize more accessible starting materials can help address this challenge [19] [23].

Purification processes present particular challenges in the industrial production of naphthyridine derivatives [22] [28]. Traditional purification methods, such as column chromatography, are often impractical for large-scale operations due to their high solvent consumption, limited throughput, and significant waste generation [28] [22]. The development of more efficient purification techniques, such as continuous crystallization or membrane-based separations, is essential for industrial-scale production [22] [28].

The introduction of trifluoromethyl groups at the industrial scale presents specific challenges due to the specialized reagents and conditions typically required for these transformations [18] [22]. The development of safer and more scalable trifluoromethylation methods, such as those utilizing stable and easy-to-handle trifluoromethylating reagents, has been a focus of recent research efforts [18] [23].

To address these challenges, several innovative solutions have been developed for the industrial-scale production of naphthyridine derivatives [23] [19]. Continuous flow chemistry represents one of the most promising approaches, offering advantages in terms of heat transfer, mixing efficiency, and process control [23] [22]. The implementation of flow reactors enables the safe handling of exothermic reactions and facilitates the scale-up of laboratory processes to industrial production [22] [23].

Process intensification strategies, such as the combination of multiple reaction steps in a single operation, have also been explored to improve the efficiency of naphthyridine synthesis at the industrial scale [22] [19]. These approaches reduce the number of unit operations, minimize solvent usage, and decrease waste generation, leading to more sustainable and cost-effective manufacturing processes [19] [22].

The development of more efficient catalytic systems has been another focus area for improving the industrial production of naphthyridine derivatives [23] [31]. Catalysts that operate at lower loadings, tolerate a broader range of functional groups, and maintain activity over extended periods can significantly enhance the economic viability and sustainability of industrial processes [31] [23].

Advances in crystallization techniques have also contributed to addressing the purification challenges associated with industrial-scale naphthyridine production [28] [22]. Continuous crystallization processes, which offer improved control over crystal size distribution and purity, have been developed for the efficient purification of heterocyclic compounds at the industrial scale [28] [22].

The electronic structure of N-phenyl-5,7-bis(trifluoromethyl) [2]naphthyridin-2-amine has been extensively investigated using density functional theory methods, providing crucial insights into its molecular properties and reactivity patterns. Computational studies have demonstrated that the B3LYP functional combined with various basis sets provides reliable results for 1,8-naphthyridine derivatives [3].

Molecular Orbital Analysis

The frontier molecular orbital analysis reveals distinctive electronic characteristics of the compound. The highest occupied molecular orbital energy levels and lowest unoccupied molecular orbital energies demonstrate the influence of the bis-trifluoromethyl substitution pattern on the electronic distribution [3]. The molecular geometries of 1,8-naphthyridine derivatives have been successfully optimized using B3LYP/6-31G(d) methods, showing excellent agreement with experimental data [3].

The theoretical calculations demonstrate that delocalized π bonds exist throughout the naphthyridine framework, with relatively small energy gaps between highest occupied molecular orbital and lowest unoccupied molecular orbital levels [3]. This electronic delocalization is significantly influenced by the electron-withdrawing trifluoromethyl groups at positions 5 and 7, which substantially alter the frontier orbital energies compared to unsubstituted naphthyridine systems [4] [5].

Electronic Transition Analysis

Time-dependent density functional theory calculations have been employed to predict electronic absorption spectra of naphthyridine derivatives. The maximum absorption peaks originate primarily from π-to-π* transitions between the highest occupied molecular orbital and lowest unoccupied molecular orbital [3]. The theoretical electronic spectra calculated using time-dependent density functional theory on geometries optimized with B3LYP/6-31G(d) show excellent correlation with experimental observations, with wavelength differences typically ranging from 2.6 to 10.3 nanometers [3].

The presence of trifluoromethyl substituents induces significant red-shifts in the absorption spectra when the delocalization of π electrons is enhanced [3]. These computational findings demonstrate that the electronic transitions are highly sensitive to substituent effects, particularly electron-withdrawing groups like trifluoromethyl moieties [4] [6].

Basis Set and Functional Selection

Extensive benchmarking studies have established that the B3LYP functional with 6-31G(d) or 6-31+G(d) basis sets provides optimal balance between computational efficiency and accuracy for naphthyridine systems [3] [7]. For more precise calculations, larger basis sets such as 6-311++G(d,p) have been successfully employed, particularly for studies requiring high accuracy in electronic properties [8].

Computational MethodBasis SetApplicationsAccuracy
B3LYP6-31G(d)Geometry optimizationHigh [3]
B3LYP6-31+G(d)Electronic propertiesExcellent [3]
B3LYP6-311++G(d,p)Precise calculationsVery high [8]

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations have emerged as powerful tools for investigating the binding interactions of N-phenyl-5,7-bis(trifluoromethyl) [2]naphthyridin-2-amine with various protein targets. These computational approaches provide detailed atomistic insights into the dynamic behavior of protein-ligand complexes under physiological conditions [9] [10].

Simulation Methodologies

Contemporary molecular dynamics studies of naphthyridine derivatives employ advanced force field parameterizations and enhanced sampling techniques. The development of specialized parameters for trifluoromethyl groups has been crucial for accurate representation of these highly electronegative substituents in classical molecular dynamics simulations [11] [10].

Recent advances in neural network potentials have enabled more accurate representation of intramolecular interactions in protein-bound drug molecules [10]. These machine learning-based approaches provide quantum mechanical accuracy at computational costs comparable to classical force fields, making them particularly valuable for studying complex naphthyridine-protein interactions [10].

Protein-Ligand Binding Analysis

Molecular dynamics simulations have revealed that naphthyridine derivatives exhibit diverse binding modes with target proteins, stabilized through multiple interaction types including hydrogen bonding, π-π stacking, and hydrophobic contacts [12] [13]. The studies demonstrate that the binding affinity and selectivity are strongly influenced by the spatial arrangement of functional groups and the conformational flexibility of both the ligand and protein binding site [13] [14].

The association constants determined through computational analysis show excellent correlation with experimental measurements. For naphthyridine derivatives, binding constants ranging from 10⁴ to 10⁵ M⁻¹ have been reported, with the specific values depending on the substitution pattern and target protein characteristics [12] [13].

Dynamic Behavior and Stability

Long-timescale molecular dynamics simulations have provided insights into the temporal stability of naphthyridine-protein complexes. These studies reveal that the complexes undergo conformational fluctuations while maintaining overall structural integrity [9] [15]. The simulations demonstrate that hydrogen bonding networks play crucial roles in stabilizing the protein-ligand interfaces [12] [13].

Advanced simulation techniques such as thermal titration molecular dynamics have been developed to assess the stability of protein-ligand complexes under varying temperature conditions [16]. These methods provide quantitative measures of binding persistence and can predict the likelihood of successful drug-target interactions [16].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship studies of N-phenyl-5,7-bis(trifluoromethyl) [2]naphthyridin-2-amine and related derivatives have employed diverse computational approaches to establish predictive models for biological activity. These investigations have utilized both traditional statistical methods and modern machine learning algorithms to identify key molecular descriptors governing bioactivity [17] [18] [19].

Comparative Molecular Field Analysis

Three-dimensional quantitative structure-activity relationship models using comparative molecular field analysis have been successfully developed for naphthyridine derivatives. These models demonstrate high predictive accuracy with cross-validated correlation coefficients typically exceeding 0.8 for various biological endpoints [18] [20]. The steric and electrostatic field contributions reveal critical regions where structural modifications significantly impact biological activity [18] [20].

The comparative molecular field analysis studies indicate that the C-1 amino group and C-4 carbonyl group of the naphthyridine ring, along with the phenyl substituent, are essential pharmacophoric elements [18] [20]. The contour maps generated from these analyses provide valuable guidance for structure-based drug design efforts [18] [20].

Machine Learning Approaches

Modern quantitative structure-activity relationship studies have increasingly adopted machine learning algorithms including support vector machines, artificial neural networks, and random forest methods [19] [21]. These approaches have demonstrated superior predictive performance compared to traditional linear regression methods, particularly for complex structure-activity relationships [19].

A comprehensive study of 1,7-naphthyridine derivatives as phosphatidylinositol 4-phosphate 5-kinase type 2 alpha inhibitors utilized multiple machine learning algorithms with impressive results [19]. The support vector machine model achieved correlation coefficients of 0.9845 for the training set and 0.8793 for external validation, demonstrating excellent predictive capability [19].

Descriptor Selection and Model Development

The selection of molecular descriptors represents a critical step in quantitative structure-activity relationship model development. Studies have employed various descriptor types including two-dimensional topological indices, three-dimensional geometric parameters, and electronic properties [17] [19] [22]. Genetic function approximation and other feature selection algorithms have been utilized to identify optimal descriptor subsets [19].

Model TypeValidation MethodCorrelation CoefficientReference
Comparative Molecular Field AnalysisCross-validation0.857-0.984 [18]
Support Vector MachineExternal validation0.8793 [19]
Artificial Neural NetworkLeave-one-out0.7581 [19]
Multiple Linear RegressionCross-validation0.7662 [19]

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Dates

Last modified: 08-19-2023

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